4,4-Difluorocyclohexene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-difluorocyclohexene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2/c7-6(8)4-2-1-3-5-6/h1-2H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNRBUMNLMKFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 4,4 Difluorocyclohexene Transformations
Reactions Involving the Carbon-Carbon Double Bond
The carbon-carbon double bond in 4,4-difluorocyclohexene is the primary site of reactivity, undergoing a variety of addition and cycloaddition reactions. The electron-withdrawing nature of the two fluorine atoms can influence the electron density of the π-system, affecting its susceptibility to attack by electrophiles, radicals, and dienophiles.
Electrophilic Additions to this compound
Electrophilic additions are fundamental reactions of alkenes. The π-electrons of the double bond act as a nucleophile, attacking an electrophilic species. While extensive research on the electrophilic addition to standard cyclohexene (B86901) exists, specific studies on this compound are limited. The general mechanisms are expected to be similar, but the regioselectivity and stereoselectivity may be influenced by the gem-difluoro group.
Epoxidation is the process of forming an epoxide, a three-membered ring containing an oxygen atom, from an alkene. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is believed to proceed through a concerted "butterfly" mechanism, where the oxygen atom is delivered to the double bond in a single step.
For this compound, the epoxidation would yield 4,4-difluoro-1,2-epoxycyclohexane. The stereochemistry of the epoxidation of cyclic alkenes is often directed by the steric hindrance of the substituents. In the case of this compound, the fluorine atoms are not expected to provide significant steric bulk to direct the attack of the peroxy acid to one face of the double bond over the other.
Table 1: General Conditions for Alkene Epoxidation
| Reagent | Solvent | Temperature (°C) |
|---|---|---|
| m-CPBA | Dichloromethane (CH2Cl2) | 0 - 25 |
Hydrohalogenation involves the addition of a hydrogen halide (e.g., HBr, HCl) across the double bond. The reaction typically proceeds via a carbocation intermediate, following Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon.
In the case of this compound, the addition of a hydrogen halide would lead to a halodifluorocyclohexane. The regioselectivity of this reaction would be influenced by the stability of the resulting carbocation. The electron-withdrawing fluorine atoms can destabilize a nearby carbocation, potentially affecting the reaction pathway.
Halofluorination, the addition of a halogen and a fluorine atom across the double bond, can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a fluoride (B91410) source like hydrogen fluoride-pyridine. These reactions typically proceed through a halonium ion intermediate, with the subsequent attack of the fluoride ion occurring in an anti-fashion. A study on the bromofluorination of a similar cyclohexene derivative resulted in the formation of the corresponding bromofluoro product in moderate yield.
Table 2: Representative Halofluorination Reaction
| Alkene | Halogen Source | Fluoride Source | Product | Yield (%) |
|---|
Note: This data is from a study on a related cyclohexene derivative and is presented for illustrative purposes due to the lack of specific data for this compound.
Vicinal difunctionalization refers to the addition of two different functional groups to the adjacent carbons of a double bond. This can be achieved through various methods, including dihalogenation (addition of X2) or the formation of halohydrins (addition of X and OH).
The dihalogenation of an alkene with reagents like bromine (Br2) or chlorine (Cl2) typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. For this compound, this would result in a trans-1,2-dihalo-4,4-difluorocyclohexane.
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)
Cycloaddition reactions are powerful tools for the formation of cyclic compounds. The Diels-Alder reaction, a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. In this context, this compound would act as the dienophile. The presence of electron-withdrawing fluorine atoms can affect the dienophile's reactivity. Computational and experimental studies on other fluorinated dienophiles have shown that fluorine substitution can lead to a deceleration of the reaction rate and can influence the endo/exo selectivity of the cycloaddition.
[2+2] Cycloadditions, typically photochemically induced, involve the reaction of two alkene units to form a four-membered cyclobutane (B1203170) ring. The reaction of this compound in a [2+2] cycloaddition would lead to a difluorinated bicyclic system. The success of such reactions often depends on the electronic nature of the reacting alkenes and the photochemical conditions employed.
Table 3: General Trends in Diels-Alder Reactions with Fluorinated Dienophiles
| Fluorine Substitution | Effect on Reaction Rate | Influence on Stereoselectivity |
|---|---|---|
| α-Fluoro substitution | Rate deceleration | Can favor exo product |
Note: This table summarizes general trends observed in studies of various fluorinated dienophiles, as specific data for this compound is limited.
Radical Addition Reactions
Radical additions to alkenes provide an alternative pathway to functionalization, often with regioselectivity opposite to that of electrophilic additions (anti-Markovnikov). These reactions are initiated by a radical species and proceed through a radical chain mechanism. A classic example is the addition of HBr in the presence of peroxides.
The addition of a radical to the double bond of this compound would generate a new radical intermediate. The stability of this intermediate would dictate the regiochemical outcome of the reaction. The fluorine atoms, through their inductive effects, could influence the stability of the adjacent radical center.
Functionalization of the Fluorinated Cyclohexene Ring
Functionalization of the this compound core can be achieved through various synthetic strategies, targeting either the carbon-carbon double bond or remote positions on the aliphatic ring.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is particularly notable for its mild conditions and functional group tolerance. organic-chemistry.orglibretexts.org For the this compound system, the corresponding boronic acid or its ester derivative is a key intermediate. The pinacol (B44631) ester, 2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a commercially available reagent specifically used as a building block in organic synthesis and transition metal coupling. frontierspecialtychemicals.com
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle beginning with the oxidative addition of an organic halide to a Pd(0) complex. This is followed by transmetalation with a boronate species (formed by the activation of the boronic acid or ester with a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
While specific literature detailing the Suzuki-Miyaura coupling of 4,4-difluorocyclohexenylboronic acid is not extensively published, the reactivity can be inferred from analogous systems. For instance, palladium-catalyzed cross-coupling reactions have been successfully applied to various fluorinated substrates, including fluorohalobenzenes and gem-difluoroalkenes. mdpi.comthieme-connect.de In a related context, studies on trisubstituted β,β-difluoroacrylates demonstrate a stereodivergent C-F bond functionalization with arylboronic acids, where the choice of a Pd(II) or Pd(0) catalyst dictates the formation of either the Z or E monofluoroalkene product with excellent diastereoselectivity. This highlights the nuanced control achievable in palladium-catalyzed transformations of gem-difluoroalkenes.
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions with Related Substrates This table presents data from analogous systems to illustrate the principles of the Suzuki-Miyaura reaction.
| Electrophile | Boronic Acid/Ester | Catalyst System | Base | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd Nanoparticles on Graphene-COOH | K₂CO₃ | 4,4'-Difluorobiphenyl | >95% | mdpi.com |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | Pd Nanoparticles on Graphene-COOH | K₂CO₃ | 2,4'-Difluorobiphenyl | ~90% | mdpi.com |
Functionalization at positions remote from the double bond and the gem-difluoro group primarily involves reactions at the allylic carbons (C3 and C6). These positions are activated by the adjacent π-system, making them susceptible to radical and oxidative transformations.
Allylic halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, is a standard method for introducing a functional handle at the allylic position of alkenes. libretexts.org The reaction proceeds via a radical chain mechanism where a bromine radical abstracts an allylic hydrogen, which is favorable due to the resonance stabilization of the resulting allylic radical. libretexts.org For this compound, this would lead to the formation of 3-bromo-4,4-difluorocyclohexene and/or 6-bromo-4,4-difluorocyclohexene. The strong electron-withdrawing nature of the gem-difluoro group at the C4 position can influence the stability and subsequent reactivity of the allylic radical intermediate.
Catalytic allylic oxidation is another strategy to functionalize these remote positions. nih.gov Various metal-based catalysts have been developed for the enantioselective allylic C-H oxidation of alkenes. nih.gov For instance, cytochrome P450 has been shown to exclusively catalyze the allylic oxidation of 1,2-dimethylcyclohexene. nih.gov While direct studies on this compound are limited, these precedents suggest that selective oxidation to introduce hydroxyl or carbonyl functionalities at the C3 or C6 positions is a feasible synthetic route. The electronic effects of the fluorine atoms would likely play a significant role in directing the regioselectivity of such oxidations.
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, involving the redistribution of alkene fragments catalyzed by metal carbenoid complexes, such as those based on ruthenium (Grubbs catalysts) or molybdenum. youtube.com Ring-closing metathesis (RCM) is a particularly relevant variant for synthesizing cyclic structures like this compound derivatives. mdpi.com
In a typical RCM approach, a diene precursor containing a gem-difluoro moiety would undergo intramolecular cyclization. For example, a 1,7-diene substituted with a gem-difluoro group at the C4 position could be treated with a Grubbs catalyst to yield a this compound derivative and a volatile byproduct like ethylene. mdpi.comyoutube.com The thermodynamic driving force for RCM is often the entropically favored release of a small gaseous olefin. youtube.com
The utility of RCM has been demonstrated in the synthesis of fluorinated heterocycles and other complex molecules. Studies have shown that dienes containing fluoroalkenes can undergo RCM, although they can be reluctant substrates requiring higher catalyst loadings or temperatures. nih.gov Furthermore, RCM has been successfully employed to synthesize gem-difluorinated cyclic alkenols from acyclic precursors derived from the ring-opening of gem-difluorocyclopropanes, showcasing the robustness of this strategy in constructing fluorinated cyclic systems. libretexts.org
Mechanistic Studies on Reaction Pathways and Selectivity
The presence of geminal fluorine atoms on the cyclohexene ring introduces significant electronic and steric effects that profoundly influence reaction pathways and stereochemical outcomes.
Understanding the mechanisms of reactions that form fluorinated rings (fluorocyclization) provides insight into the factors controlling selectivity. Density Functional Theory (DFT) calculations are a powerful tool for analyzing the transition states of these complex reactions.
A computational study on the fluorocyclization of unsaturated alcohols and carboxylic acids using a hypervalent iodine reagent revealed two competing mechanistic pathways: "fluorination first, cyclization later" versus "cyclization first, fluorination later". For unsaturated alcohols, the pathway involving initial fluorination of the double bond via a Markovnikov-selective transition state was found to be energetically favored. organic-chemistry.org In contrast, unsaturated carboxylic acids were shown to prefer the "cyclization first" mechanism, where the intramolecular cyclization has a lower activation barrier. organic-chemistry.org These computational models highlight how the nature of the substrate and the stability of intermediates and transition states dictate the reaction outcome, providing a predictive framework for designing selective fluorocyclization reactions to build scaffolds like this compound.
The two fluorine atoms at the C4 position of this compound exert a strong inductive electron-withdrawing effect (-I effect). This electronic perturbation influences the reactivity of the entire molecule. For reactions involving the double bond, the polarization of the π-system can direct the regioselectivity of electrophilic additions.
Furthermore, fluorine substitution significantly impacts stereoselectivity. As previously mentioned, palladium-catalyzed cross-coupling of gem-difluoroalkenes can be controlled to produce either Z or E isomers with high fidelity by choosing the appropriate catalyst system (Pd(0) vs. Pd(II)). This stereodivergent control arises from distinct mechanistic pathways, demonstrating the powerful influence of the catalyst in overcoming the intrinsic bias of the substrate.
In cycloaddition reactions, the electronic nature of fluorinated dienophiles can control regioselectivity. For example, Diels-Alder reactions between difluorinated dienophiles and various furans proceed with complete regioselectivity, which can be further exploited to synthesize highly functionalized difluorinated cyclohexane (B81311) polyols. The regiochemical outcome is dictated by the electronic properties of the phenylsulfonyl group on the dienophile, showcasing how substituent effects can be harnessed for selective synthesis.
Role of Catalysts and Reagents in Reaction Outcomes
The reactivity of the carbon-carbon double bond in this compound is significantly influenced by the choice of catalysts and reagents, directing the transformation towards a variety of structural motifs. The gem-difluoro group at the C4 position exerts a notable electronic effect on the double bond, influencing the regioselectivity and stereoselectivity of addition reactions. Mechanistic investigations have revealed that both transition-metal catalysts and specific reagents play a crucial role in overcoming the activation barriers and controlling the product distribution in the functionalization of this fluorinated carbocycle.
Catalytic Transformations
Transition metal catalysis provides a powerful tool for the selective transformation of this compound. The choice of the metal center and the associated ligands dictates the reaction pathway and the nature of the resulting products.
Palladium-Catalyzed Reactions: Palladium catalysts are versatile in promoting various transformations of alkenes. In the context of fluorinated cycloalkenes, palladium catalysis has been explored for dehydrofluorination and dehydrogenation reactions. For instance, in related systems like 1,1-difluorocyclohexane (B1205268), a palladium catalyst, in conjunction with an oxidant, facilitates a sequence of dehydrofluorination to a fluorocyclohexene intermediate, followed by dehydrogenation to yield fluorobenzene. While specific studies on this compound are limited, the established reactivity patterns of palladium with fluorinated hydrocarbons suggest its potential for promoting similar aromatization or cross-coupling reactions.
Rhodium-Catalyzed Reactions: Rhodium catalysts are well-known for their efficacy in hydroformylation reactions, which introduce a formyl group and a hydrogen atom across a double bond. The application of rhodium catalysts to this compound would be expected to yield difluorocyclohexanecarbaldehyde isomers. The regioselectivity of this transformation would be a key aspect of investigation, influenced by the electronic nature of the gem-difluoro group and the steric environment of the double bond. The choice of phosphine (B1218219) ligands on the rhodium center would be critical in controlling the reaction's outcome.
The following table summarizes the potential outcomes of catalytic transformations on this compound based on the known reactivity of related compounds.
| Catalyst System | Reaction Type | Potential Product(s) | Mechanistic Considerations |
| Palladium (e.g., Pd/C) with oxidant | Dehydrogenation/Aromatization | 1,1-Difluoro-1,3-cyclohexadiene, Difluorobenzene isomers | Oxidative addition of C-H bonds, followed by reductive elimination. |
| Rhodium (e.g., Rh(CO)₂(acac)) with phosphine ligands | Hydroformylation | 4,4-Difluorocyclohexane-1-carbaldehyde, 3,3-Difluorocyclohexane-1-carbaldehyde | Coordination of the alkene to the rhodium center, followed by migratory insertion of CO and H₂. |
Reagent-Mediated Transformations
Specific reagents are employed to achieve targeted functionalization of the double bond in this compound, leading to the formation of epoxides, alcohols, and other value-added derivatives.
Epoxidation: The reaction of this compound with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for the synthesis of the corresponding epoxide, 4,4-difluoro-7-oxabicyclo[4.1.0]heptane. This reaction typically proceeds through a concerted mechanism, often referred to as the "butterfly" transition state, where the oxygen atom is delivered to the double bond in a syn-fashion. The presence of the electron-withdrawing gem-difluoro group can influence the rate of epoxidation compared to non-fluorinated cyclohexene.
Hydroboration-Oxidation: The hydroboration-oxidation of this compound provides a route to difluorocyclohexanols. The reaction proceeds in two steps: the addition of a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) across the double bond, followed by oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base. A key feature of hydroboration is its anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon of the double bond. In the case of this compound, this would lead to the formation of 4,4-difluorocyclohexan-1-ol and 3,3-difluorocyclohexan-1-ol. The regiochemical outcome is governed by both steric and electronic factors, with the electron-withdrawing nature of the fluorine atoms playing a significant role in directing the addition of the borane.
The table below details the outcomes of these reagent-based transformations on this compound.
| Reagent(s) | Reaction Type | Product(s) | Mechanistic Insights |
| m-CPBA | Epoxidation | 4,4-Difluoro-7-oxabicyclo[4.1.0]heptane | Concerted pericyclic reaction with a "butterfly" transition state. |
| 1. BH₃·THF2. H₂O₂, NaOH | Hydroboration-Oxidation | 4,4-Difluorocyclohexan-1-ol, 3,3-Difluorocyclohexan-1-ol | Syn-addition of the B-H bond across the double bond, followed by oxidation with retention of configuration. |
Applications of 4,4 Difluorocyclohexene As a Versatile Synthetic Building Block
Precursor in the Synthesis of Fluorinated Carbocyclic Derivatives
The difluorocyclohexene core serves as a foundational scaffold for the synthesis of a diverse range of fluorinated carbocyclic derivatives. These derivatives are of significant interest due to the unique physicochemical properties conferred by the fluorine atoms.
Preparation of Fluorinated Cyclohexanecarboxylic Acid Derivatives
A key application of 4,4-difluorocyclohexene lies in its conversion to 4,4-difluorocyclohexanecarboxylic acid and its derivatives. These compounds are crucial intermediates in the synthesis of various biologically active molecules. nbinno.com The synthesis often begins with the fluorination of a cyclohexanone (B45756) precursor to yield 4,4-difluorocyclohexanone. This ketone can then be further elaborated. For instance, ethyl 4,4-difluorocyclohexanecarboxylate can be hydrolyzed to the corresponding carboxylic acid. chemicalbook.com This transformation is typically achieved using a strong base like lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. chemicalbook.com
The resulting 4,4-difluorocyclohexanecarboxylic acid is a white solid with a molecular formula of C7H10F2O2. nbinno.comchemicalbook.com It serves as a precursor for more complex molecules through reactions such as esterification followed by alkylation. For example, the ethyl ester can be deprotonated and reacted with alkyl halides to introduce substituents at the 1-position of the cyclohexane (B81311) ring. These derivatives are valuable in the development of pharmaceuticals. nbinno.com
| Starting Material | Key Reagents | Product | Significance |
|---|---|---|---|
| Cyclohexanone precursor | Fluorinating agent (e.g., DAST) | 4,4-Difluorocyclohexanone | Key intermediate |
| Ethyl 4,4-difluorocyclohexanecarboxylate | Lithium hydroxide, water, THF | 4,4-Difluorocyclohexanecarboxylic acid | Building block for pharmaceuticals nbinno.com |
| Ethyl 4,4-difluorocyclohexanecarboxylate | LDA, alkyl halide | 1-Alkyl-4,4-difluorocyclohexanecarboxylic acid ester | Introduces diversity for drug discovery |
Synthesis of Fluorinated Cyclohexylamine (B46788) Derivatives
This compound can also be a precursor to fluorinated cyclohexylamine derivatives, which are important pharmacophores. The synthesis of compounds like 4,4-difluorocyclohexylamine often involves the reductive amination of 4,4-difluorocyclohexanone. This amine can then be used in coupling reactions to build more complex structures. For example, it can be coupled with carboxylic acids using standard peptide coupling reagents like HCTU and HOBt to form amides. nih.gov This strategy has been employed in the synthesis of peptidomimetic analogues designed to interact with biological targets. nih.gov
Formation of Complex Fluorinated Polycyclic Compounds
The reactivity of the double bond in this compound and its derivatives allows for the construction of intricate polycyclic systems. nih.gov Methods such as intramolecular radical cyclization and photocyclization have been utilized to create fluorinated polycyclic aromatic hydrocarbons (F-PAHs) and other complex ring systems. nih.govmdpi.com These reactions often involve creating a precursor molecule containing the this compound moiety and another reactive group that can participate in the ring-forming reaction. The resulting fluorinated polycyclic compounds are of interest for their unique electronic and structural properties. nih.gov
Incorporation into Advanced Molecular Scaffolds
The 4,4-difluorocyclohexane unit is frequently incorporated into advanced molecular scaffolds designed for medicinal chemistry applications. acs.org This is due to the beneficial effects of the gem-difluoro group, which can modulate properties like lipophilicity and metabolic stability. smolecule.com The cyclohexane ring provides a three-dimensional framework that can be functionalized to present substituents in specific spatial orientations, which is crucial for binding to biological targets. acs.orgnih.gov For instance, tricyclic scaffolds containing the 4,4-difluorocyclohexane motif have been synthesized and used to develop potent enzyme inhibitors and receptor antagonists. acs.org
| Scaffold Type | Key Feature | Application | Reference |
|---|---|---|---|
| Tricyclic Scaffold | Fused heterocyclic ring system | DPP-4 inhibitors, CCR5 antagonists, PI3Kδ inhibitors | acs.org |
| Peptidomimetics | Amide bond linkage | Probing drug/substrate-binding sites | nih.gov |
| Rigidified Mimetics | Bicyclic structure (e.g., 6,6-difluorobicyclo[3.1.0]hexane) | Analogues of existing drugs (e.g., Maraviroc) | researchgate.net |
Contributions to Materials Science Research
Beyond its applications in life sciences, this compound and its derivatives have found utility in the field of materials science, particularly in the development of liquid crystalline materials.
Synthesis of Fluorinated Polymer Monomers
Theoretically, the double bond in this compound serves as a reactive site for functionalization. One potential pathway is through epoxidation. The reaction of the alkene with a peroxy acid could yield the corresponding epoxide, 4,4-difluoro-1,2-epoxycyclohexane. Epoxides are a well-established class of monomers that can undergo ring-opening polymerization to form polyethers. mt.comtdl.org This method would create a polymer chain with the difluorinated cyclohexane unit as a repeating motif.
Another hypothetical approach involves modifying the cyclohexene (B86901) ring to attach a polymerizable group, such as a vinyl, acrylate, or norbornene moiety. This would require multi-step synthesis. For instance, hydroboration-oxidation of the double bond could introduce a hydroxyl group, creating (4,4-difluorocyclohexyl)methanol. This alcohol could then be esterified with acryloyl chloride to produce 4,4-difluorocyclohexyl acrylate, a monomer suitable for free-radical polymerization. libretexts.org Such monomers could be copolymerized with other standard monomers like styrene (B11656) or methyl methacrylate (B99206) to tailor the properties of the final material. rsc.orgnih.gov
The primary appeal of creating monomers from this compound lies in the properties conferred by the gem-difluoride group. This structural element is known to significantly alter the electronic properties, polarity, and metabolic stability of molecules. Incorporating this group into a polymer could lead to materials with enhanced thermal stability, chemical resistance, and specific dielectric properties, which are desirable for advanced applications in electronics and specialized coatings. researchgate.net
While direct polymerization of this compound itself is not a standard route, its potential as a precursor for these specialized monomers remains a subject for future research. The development of efficient synthetic pathways to convert this difluorinated alkene into a polymerizable format could unlock a new class of fluorinated polymers.
Advanced Spectroscopic and Computational Characterization of 4,4 Difluorocyclohexene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4,4-difluorocyclohexene. montana.edu It allows for the unambiguous determination of atomic connectivity and stereochemistry.
Due to the 100% natural abundance and spin-1/2 nucleus of ¹⁹F, ¹⁹F NMR spectroscopy is a particularly powerful tool for studying fluorinated organic molecules like this compound. magritek.comslideshare.net The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making it an excellent probe for conformational analysis. researchgate.net In gem-difluorinated systems, the axial and equatorial fluorine atoms exhibit distinct chemical shifts, often with a significant difference that facilitates their assignment. For instance, in 1,1-difluorocyclohexane (B1205268), the equatorial fluorine resonance is shifted downfield by 15.64 ppm compared to the axial fluorine. aip.org This large chemical shift dispersion minimizes signal overlap, which can be a challenge in ¹H NMR. researchgate.netnih.gov
The analysis of coupling constants, particularly geminal fluorine-fluorine (²JFF) and vicinal hydrogen-fluorine (³JHF) couplings, provides crucial information about the geometry of the cyclohexene (B86901) ring. In similar saturated systems like 1,1-difluorocyclohexane, a large geminal coupling constant (JFF) of 235.3 Hz has been observed. researchgate.netaip.org Vicinal coupling constants are dependent on the dihedral angle between the coupled nuclei, which is invaluable for conformational assignments. For example, the axial-axial H-F coupling (J(Hax-Fax)) is typically larger than the equatorial-axial H-F coupling (J(Heq-Fax)). researchgate.netaip.org
Table 1: Representative ¹⁹F NMR Data for gem-Difluorocyclohexane Systems
| Parameter | Value | Compound System | Reference |
| Equatorial ¹⁹F Chemical Shift Difference (δeq - δax) | 15.64 ppm | 1,1-Difluorocyclohexane in CS₂ | aip.org |
| Geminal F-F Coupling (²JFF) | 235.3 Hz | 1,1-Difluorocyclohexane in CS₂ | researchgate.netaip.org |
| Axial-Axial H-F Coupling (³J(Hax-Fax)) | 34.3 Hz | 1,1-Difluorocyclohexane in CS₂ | researchgate.netaip.org |
| Equatorial-Axial H-F Coupling (³J(Heq-Fax)) | 11.5 Hz | 1,1-Difluorocyclohexane in CS₂ | researchgate.netaip.org |
Multidimensional NMR techniques are indispensable for the complete assignment of the ¹H and ¹³C NMR spectra of this compound, especially for resolving signal overlap that is common in 1D spectra. numberanalytics.comiaea.org
COSY (Correlation Spectroscopy): This experiment establishes correlations between scalar-coupled protons, typically those on adjacent carbon atoms. It is used to trace the proton connectivity network within the cyclohexene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of carbon resonances based on their attached protons.
These techniques, used in concert, provide a comprehensive picture of the molecular structure. nih.gov
The cyclohexene ring in this compound is not static but undergoes rapid conformational isomerization, primarily a half-chair to half-chair interconversion. researchgate.net Dynamic NMR (DNMR) spectroscopy is a powerful method to study these processes. montana.edunumberanalytics.com By monitoring the NMR spectra as a function of temperature, the rates of these conformational changes can be determined. montana.edu
At low temperatures, the isomerization is slow on the NMR timescale, and separate signals for the axial and equatorial fluorine atoms (and for the axial and equatorial protons) can be observed. numberanalytics.com As the temperature increases, the rate of isomerization increases. This leads to broadening of the NMR signals. At a specific temperature, known as the coalescence temperature, the two distinct signals merge into a single broad peak. montana.edu At even higher temperatures, the exchange becomes very fast, and a single, sharp, time-averaged signal is observed.
By analyzing the line shapes of the exchange-broadened spectra, it is possible to calculate the rate constant (k) for the isomerization process at different temperatures. aip.org From this data, the activation parameters for the conformational change, such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined using the Eyring equation. Studies on the related 1,1-difluorocyclohexane have determined activation energies for ring inversion. researchgate.netaip.org
Table 2: Activation Parameters for Conformational Isomerization of 1,1-Difluorocyclohexane
| Solvent | ΔH‡ (kcal/mol) | ΔG‡ (at coalescence) (kcal/mol) | ΔS‡ (e.u.) | Coalescence Temperature (K) | Reference |
| CS₂ | 9.0 | 9.8 | -3.3 | 228 | aip.org |
| CFCl₃ | 8.6 | 9.8 | -5.0 | 228 | aip.org |
Note: This data for 1,1-difluorocyclohexane illustrates the parameters that can be obtained from dynamic NMR studies on similar gem-difluorinated six-membered rings.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of this compound. nanografi.com These methods are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their natural vibrational modes. nanografi.comsu.se
While specific IR and Raman data for this compound were not found in the search results, the principles of vibrational spectroscopy suggest that the C-F stretching modes would be prominent features in the spectrum. The frequencies of these modes can be influenced by the conformation of the ring. Computational calculations are often used in conjunction with experimental spectra to assign the observed vibrational bands to specific normal modes of the molecule. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes, as some modes may be strong in IR and weak in Raman, and vice versa, due to selection rules. rsc.org
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a crucial analytical technique for the characterization of this compound and for monitoring reactions in which it is a reactant or product. chemscene.com It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the determination of the exact molecular formula of this compound (C₆H₈F₂) and its reaction products, distinguishing them from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum provides structural information, as the molecule breaks apart in a predictable manner upon ionization. libretexts.org Common fragmentation pathways for cyclic alkanes and alkenes involve ring-opening and subsequent loss of small neutral molecules. For halogenated compounds, the loss of a halogen atom or a hydrogen halide molecule is also a common fragmentation pathway. libretexts.org
Fragmentation Pathway Analysis
The analysis of fragmentation pathways using mass spectrometry (MS) is a cornerstone for the structural elucidation of organic molecules. psu.edu In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which is a radical cation. researchgate.net This ion is energetically unstable and subsequently breaks down into smaller, charged fragments and neutral species. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular "fingerprint." psu.eduresearchgate.net
While specific, experimentally-derived mass spectral data for this compound is not extensively documented in the reviewed literature, its fragmentation pathways can be predicted based on the well-established principles governing cyclohexene derivatives and organofluorine compounds. researchgate.netnih.govnsf.gov The primary fragmentation routes are expected to be dictated by the cyclohexene ring and the influence of the two fluorine atoms on the C4 position.
Key Predicted Fragmentation Pathways:
Retro-Diels-Alder (rDA) Reaction: This is a characteristic fragmentation for cyclohexene and its derivatives. acs.orgresearchgate.netsapub.org The molecular ion undergoes a concerted [4+2] cycloelimination, breaking the ring at two points to yield a conjugated diene and a dienophile. acs.orgdiva-portal.org For this compound, this would result in the formation of 1,1-difluoroethene and 1,3-butadiene. The charge can be retained by either fragment, leading to two potential fragment ions. This pathway is a very common and diagnostically significant cleavage for cyclic alkenes. nsf.gov
Loss of Hydrogen Fluoride (B91410) (HF): The elimination of a small, stable neutral molecule is a common fragmentation process. For fluorinated compounds, the loss of HF is frequently observed. researchgate.netacs.org This would lead to a fragment ion at [M-20]⁺•.
Loss of a Fluorine Radical (•F): Inductive cleavage is a principal fragmentation mode for halogenated compounds, where the C-X bond breaks. researchgate.net While the C-F bond is very strong, loss of a fluorine radical to form a carbocation at [M-19]⁺ is a possible, though likely less favorable, pathway compared to HF loss. acs.org
Ring Cleavage with Rearrangement: Complex rearrangements and further fragmentation of the primary fragments can occur, leading to a variety of smaller ions. beilstein-journals.org For instance, the fragment resulting from HF loss could undergo further fragmentation to produce smaller hydrocarbon ions.
The following table summarizes the proposed primary fragmentation pathways for this compound under electron ionization.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| Proposed Fragment Ion | Chemical Formula | Calculated m/z | Associated Neutral Loss | Proposed Fragmentation Mechanism |
|---|---|---|---|---|
| Molecular Ion | [C₆H₈F₂]⁺• | 118.06 | - | Electron Ionization |
| rDA Fragment 1 | [C₄H₆]⁺• | 54.05 | C₂H₂F₂ | Retro-Diels-Alder Reaction |
| rDA Fragment 2 | [C₂H₂F₂]⁺• | 64.01 | C₄H₆ | Retro-Diels-Alder Reaction |
| HF Loss | [C₆H₇F]⁺• | 98.05 | HF | Elimination of Hydrogen Fluoride |
| F Loss | [C₆H₈F]⁺ | 99.06 | •F | Cleavage of C-F bond |
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating molecular properties that can be difficult or impossible to measure experimentally. numberanalytics.com Methods such as Density Functional Theory (DFT) and ab initio calculations allow for the detailed exploration of molecular structures, energy landscapes, and reaction mechanisms, offering profound insights into the behavior of molecules like this compound. beilstein-journals.orgnumberanalytics.comrsc.org While specific computational studies on this compound are sparse, the application of these methods to analogous fluorinated and cyclic systems provides a clear framework for its theoretical characterization. acs.orgresearchgate.net
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netmdpi.comarxiv.org It is particularly effective for calculating optimized geometries (bond lengths, bond angles), vibrational frequencies, and various electronic properties. rsc.org
For this compound, DFT calculations would be employed to:
Determine the Equilibrium Geometry: Calculations would predict the most stable three-dimensional arrangement of atoms, including the puckering of the cyclohexene ring, which typically adopts a half-chair conformation.
Analyze Electronic Properties: DFT can compute the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing chemical reactivity and kinetic stability. researchgate.net
Generate Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would show high electron density at the fluorine atoms and the C=C double bond.
Studies on related fluorinated cyclohexanes have successfully used DFT to elucidate how fluorine substitution impacts ring geometry and electronic charge distribution. acs.orgnih.gov
Table 2: Representative Molecular Properties of this compound Amenable to DFT Calculation
| Property | Description | Predicted Significance |
|---|---|---|
| Optimized Geometry | Bond lengths (C-F, C-C, C=C, C-H), bond angles, and dihedral angles defining the half-chair conformation. | Provides the fundamental 3D structure and reveals distortions induced by gem-difluoro substitution. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, typically localized on the π-system of the double bond. | Indicates the molecule's ability to donate electrons in a reaction. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, likely the π* orbital of the double bond. | Indicates the molecule's ability to accept electrons; related to electrophilicity. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key indicator of chemical reactivity; a smaller gap suggests higher reactivity. |
| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | The gem-difluoro group is expected to create a significant dipole moment, influencing intermolecular interactions. |
Ab initio methods are a class of computational chemistry techniques based on first principles, without the use of empirical data. nih.govaps.org These methods, especially high-level ones like Coupled Cluster (CCSD), are invaluable for accurately determining the relative energies of different conformers and mapping the potential energy surface. nih.govnih.gov
The this compound ring is flexible and exists in different conformations. The primary conformational equilibrium for a cyclohexene ring is between two enantiomeric half-chair forms. Ab initio calculations are ideal for:
Mapping the Energy Landscape: By calculating the energy of the molecule as key dihedral angles are varied, a potential energy landscape can be constructed. arxiv.orgmaterialsmodeling.org This map reveals the lowest energy conformations (valleys) and the energy barriers (hills) that separate them.
Quantifying Conformational Energies: High-accuracy calculations can determine the precise energy difference (ΔE) and Gibbs free energy difference (ΔG) between the possible conformers. This allows for the prediction of their relative populations at a given temperature.
Investigating Inter-conversion Pathways: The calculations can identify the transition state structures that connect the stable conformers, providing insight into the dynamics of conformational change.
Studies on related dihalocyclohexanes have shown that the conformational preferences are a result of a delicate balance between steric repulsions and stereoelectronic effects, such as hyperconjugation. acs.orgresearchgate.netnih.gov
Table 3: Hypothetical Conformational Energy Analysis of this compound via Ab Initio Methods
| Conformer | Description | Hypothetical Relative Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| Half-Chair 1 (P) | One of the two stable, enantiomeric half-chair forms. | 0.00 (Reference) | Standard pseudo-axial/equatorial C-H and C-F bonds. |
| Half-Chair 2 (M) | The other enantiomeric half-chair form. | 0.00 | Energetically degenerate with the P conformer in the absence of a chiral environment. |
| Boat/Twist-Boat | Higher energy, unstable conformations. | > 5.0 | Significant torsional and steric strain. |
| Planar Transition State | The transition state for ring inversion. | ~ 6-8 | High angle and torsional strain. |
A primary application of computational chemistry is the elucidation of reaction mechanisms. solubilityofthings.comnumberanalytics.com By modeling the entire reaction coordinate, from reactants to products, researchers can identify all intermediates and transition states, providing a complete picture of how a chemical transformation occurs. beilstein-journals.orgnih.gov
For this compound, one could simulate reactions such as:
Electrophilic Addition to the Alkene: The reaction with an electrophile (e.g., H⁺, Br₂) would be modeled to determine the structure of the carbocation intermediate and the transition states leading to its formation and subsequent reaction.
Cycloaddition Reactions: The mechanism of a Diels-Alder reaction where this compound acts as the dienophile could be explored.
The key outputs of such simulations are:
Structures of Intermediates and Transition States: The precise geometries of all species along the reaction pathway.
Activation Energies (Ea or ΔG‡): The energy barriers for each step of the reaction, which determine the reaction rate. numberanalytics.com
Computational studies on other fluoroalkenes have successfully mapped out complex reaction pathways, including identifying productive versus non-productive cycles in catalysis. nsf.govacs.orgbeilstein-journals.org
Table 4: Components of a Simulated Reaction Pathway (e.g., Electrophilic Addition of HBr)
| Species | Description | Information Gained from Simulation |
|---|---|---|
| Reactants | This compound + HBr | Initial energy level of the system. |
| Transition State 1 (TS1) | Structure where the H-Br bond is breaking and C-H/C-Br bonds are forming. | Activation energy for the first step (rate-determining step). |
| Intermediate | A carbocation formed after the addition of H⁺. | Stability and structure of the key intermediate. |
| Transition State 2 (TS2) | Structure for the nucleophilic attack of Br⁻ on the carbocation. | Activation energy for the product-forming step. |
| Products | Bromo-4,4-difluorocyclohexane | Final energy level and overall reaction thermodynamics (ΔH). |
Reactions and conformational equilibria are significantly influenced by the surrounding solvent. rsc.org Computational models, particularly Polarizable Continuum Models (PCM), are used to simulate these effects by treating the solvent as a continuous dielectric medium. researchgate.netnih.govacs.org
For this compound, solvation models would be used to predict:
Changes in Reactivity: Solvents can stabilize or destabilize reactants, intermediates, and transition states differently. A polar solvent would be expected to stabilize charged intermediates or transition states in a reaction, thereby lowering the activation energy and increasing the reaction rate.
Table 5: Predicted Influence of Solvent on the Conformational Equilibrium of a Generic Dihalo-Cyclohexane System
| Solvent | Dielectric Constant (ε) | Predicted Effect on Equilibrium | Rationale |
|---|---|---|---|
| Gas Phase | 1 | Equilibrium determined by intrinsic steric and electronic effects. | No external dielectric stabilization. |
| Cyclohexane (B81311) | ~2.0 | Minor shift towards the more polar conformer. | Low polarity provides minimal stabilization of the molecular dipole. |
| Chloroform | ~4.8 | Moderate shift towards the more polar conformer. | Moderate dielectric stabilization. |
| Acetone | ~20.7 | Significant shift towards the more polar conformer. | Strong stabilization of the molecular dipole moment. |
| Dimethyl Sulfoxide (DMSO) | ~46.7 | Very strong shift towards the more polar conformer. | High polarity provides maximum stabilization of the more polar species. nih.gov |
Emerging Research Directions and Future Prospects for 4,4 Difluorocyclohexene
Development of Novel Stereoselective Synthetic Pathways
The biological activity and material properties of molecules derived from 4,4-difluorocyclohexene are intrinsically linked to their three-dimensional structure. Consequently, the development of synthetic pathways that afford precise control over stereochemistry is a paramount research objective. Current and future research is focused on moving beyond classical methods to establish efficient and highly selective routes to enantiomerically pure or diastereomerically enriched derivatives.
Key strategies being explored include:
Asymmetric Metathesis Reactions: Ring-closing metathesis (RCM) of prochiral, difluorinated dienes has emerged as a powerful tool. For instance, a two-directional approach using a double cross-metathesis followed by an RCM transformation can yield enantiopure 1,4-difluorocyclohexenes, which serve as precursors to novel difluorinated cyclitol analogues. researchgate.net
Intramolecular Radical Cyclizations: The generation of α,α-difluoroalkyl radicals from suitable precursors, followed by intramolecular trapping, provides a robust method for constructing the gem-difluorocyclohexane core with defined stereochemistry. acs.org This strategy is being adapted for cyclohexene (B86901) targets.
Stereoselective Dimerization: The reaction of conjugated enynones with reagents like malononitrile (B47326) can lead to highly substituted and polyfunctional cyclohexanes in a stereoselective manner, a principle that can be extended to create complex difluorinated structures. mdpi.com
Visible-Light Photoredox Catalysis: Modern synthetic methods, such as intermolecular [4 + 2] cycloadditions enabled by photoredox catalysis, are being developed to access highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity under mild, redox-neutral conditions. rsc.org
| Synthetic Strategy | Key Features | Potential Application for this compound | Reference |
|---|---|---|---|
| Asymmetric Ring-Closing Metathesis (RCM) | Builds the cyclic core from an acyclic precursor; high potential for enantiocontrol. | Synthesis of chiral this compound derivatives. | researchgate.net |
| Intramolecular Radical Trapping | Forms C-C bonds under mild conditions; allows for the creation of specific stereoisomers. | Access to enantiomerically pure gem-difluorocyclohexane and cyclohexene systems. | acs.org |
| Stereoselective Dihydroxylation | Introduces hydroxyl groups across the double bond with specific stereochemistry. | Conversion of this compound into difluorinated cyclitol analogues. | researchgate.netmdpi.com |
| Photoredox-Catalyzed Cycloadditions | Uses visible light to enable reactions under mild conditions; high atom economy. | Functionalization of the cyclohexene double bond to create complex derivatives. | rsc.org |
Exploration of Bioisosteric Applications Beyond Conventional Medicinal Chemistry Scaffolds
The concept of bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties to improve biological activity—is a fundamental strategy in drug design. benthamscience.comipinnovative.com The gem-difluoromethylene group (CF2) present in this compound is a versatile bioisostere. The electronic properties and small size of fluorine allow it to act as a substitute for lone pairs, hydrogen atoms, or even entire functional groups like carbonyls and carbinols. researchgate.netnih.gov
Emerging research is pushing the boundaries of its application:
Modulation of Physicochemical Properties: The introduction of a gem-difluoro group significantly impacts a molecule's acidity (pKa) and lipophilicity (LogP). researchgate.net Studies on related systems show that gem-difluorination can decrease pKa values by 0.3-0.5 units and LogP values by approximately 0.5 units, which can be crucial for optimizing a drug candidate's pharmacokinetic profile. nuph.edu.ua
Rigidified Mimetics: A key area of future development is the use of the this compound motif as a conformationally restricted scaffold. Researchers are designing and synthesizing rigidified analogues, such as 6,6-difluorobicyclo[3.1.0]hexane, which acts as a structural mimetic of 4,4-difluorocyclohexane. researchgate.netnuph.edu.uadntb.gov.ua These next-generation scaffolds provide more precise conformational control, potentially leading to enhanced binding affinity and selectivity for biological targets.
Beyond Simple Replacements: The this compound ring is being explored not just as a replacement for a phenyl or simple cyclohexane (B81311) ring, but as a unique pharmacophore in its own right. Its distinct electronic distribution and conformational profile can lead to novel interactions with protein targets, helping to overcome challenges such as drug resistance. ipinnovative.com
| Property | Impact of gem-Difluorination | Significance in Drug Design | Reference |
|---|---|---|---|
| Acidity (pKa) | Decreases pKa of nearby acidic/basic groups by 0.3-0.5 units. | Modulates the ionization state of a drug at physiological pH, affecting solubility and target binding. | nuph.edu.ua |
| Lipophilicity (LogP) | Generally decreases LogP, making the molecule more polar. | Influences membrane permeability, metabolic stability, and solubility. | researchgate.netnuph.edu.ua |
| Conformation | Introduces a significant dipole and restricts ring flexibility. | Can lock the molecule into a bioactive conformation, improving potency and reducing off-target effects. | researchgate.netnih.gov |
| Metabolic Stability | The C-F bond is strong, blocking metabolic oxidation at that position. | Increases the half-life of a drug by preventing degradation by metabolic enzymes. | cymitquimica.com |
Advanced Catalytic Systems for Selective Functionalization
The this compound scaffold possesses two primary sites for chemical modification: the carbon-carbon double bond and the difluoromethylene group. Harnessing the full potential of this building block requires advanced catalytic systems that can selectively target these sites.
Future research in this area is focused on:
Alkene Functionalization: Developing transition-metal catalyzed reactions to functionalize the double bond is a priority. This includes methods like catalytic hydroboration to install boron-containing groups, which can then be converted into a wide array of other functionalities. researchgate.net
C-F Bond Activation: While C-F bonds are notoriously strong, recent advances in catalysis have enabled their selective functionalization. Transition metal-catalyzed hydrodefluorination of gem-difluoroalkenes can produce monofluoroalkene products with high stereoselectivity. nih.gov This would transform this compound into a monofluoro-cyclohexadiene derivative, opening up new synthetic possibilities.
Specialized Reagents: The inherent reactivity of fluorinated compounds often necessitates the use of specialized catalysts to prevent undesired side reactions, such as the elimination of hydrogen fluoride (B91410) (HF). The use of organolanthanum reagents, for example, has been shown to be crucial for the successful addition of nucleophiles to related gem-difluorocyclobutanone systems by controlling the basicity of the nucleophile. chemrxiv.org Similar strategies are being investigated for cyclohexene systems.
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are instrumental in modern organic synthesis. beilstein-journals.org Systems composed of palladium complexes and specialized phosphine (B1218219) ligands are being developed for the trifluoromethylation of cyclohexenyl triflates and for other cross-coupling reactions that can build molecular complexity onto the this compound core. beilstein-journals.org
| Catalytic System | Transformation | Significance | Reference |
|---|---|---|---|
| Rhodium/Iridium Complexes | Catalytic Hydroboration | Selectively functionalizes the C=C double bond for further elaboration. | researchgate.net |
| Copper-based Catalysts | Regioselective Hydrodefluorination (HDF) | Converts the gem-difluoroalkene motif into a Z-fluoroalkene. | nih.gov |
| Organolanthanum Reagents | Nucleophilic Addition | Enables addition of carbon nucleophiles while preventing HF elimination. | chemrxiv.org |
| Palladium/Biaryl Phosphine Complexes | Cross-Coupling Reactions | Allows for the attachment of various functional groups (e.g., CF3, aryl) to the ring. | beilstein-journals.org |
Integration into Supramolecular Assemblies and Material Design
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has revolutionized materials science. numberanalytics.com The unique structural and electronic features of this compound make it an attractive candidate for incorporation into advanced materials.
Future prospects in this domain include:
Liquid Crystals: Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene have been specifically synthesized for use in liquid crystal mixtures. google.com The introduction of the fluorinated cyclohexene core helps to modulate key properties of the liquid crystal phase, such as dielectric anisotropy and viscosity, thereby broadening the palette of available materials for display technologies. google.com
Fluorinated Polymers: The alkene functionality of this compound allows it to serve as a monomer in polymerization reactions. The resulting polymers would feature gem-difluoro groups regularly spaced along the polymer backbone, which could impart unique properties such as thermal stability, chemical resistance, and low surface energy.
Self-Assembling Systems: The strong dipole moment created by the two C-F bonds can direct the self-assembly of molecules into ordered structures. numberanalytics.comscience.eus This could be harnessed to create functional nanostructures, such as molecular-scale devices or self-assembling monolayers with tailored surface properties. Research groups are actively designing new conjugated organic materials where control over intermolecular organization is key to achieving desired electronic properties. science.eus
Theoretical Predictions for Undiscovered Reactivity and Structural Motifs
Computational chemistry has become an indispensable tool for predicting the behavior of molecules and guiding experimental work. Theoretical studies are crucial for unlocking the full potential of this compound by exploring reactivity and structural possibilities that have not yet been realized in the lab.
Key areas of theoretical investigation include:
Conformational Analysis: The six-membered ring of cyclohexene is conformationally flexible. Theoretical methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate the relative energies of different conformers (e.g., half-chair, boat). researchgate.netacs.org These calculations can predict the most stable three-dimensional shape of this compound and its derivatives, which is critical for understanding their interaction with biological targets or their packing in a crystal lattice. researchgate.net
Reaction Mechanism and Selectivity: Computational models can elucidate the pathways of complex chemical reactions. ethz.ch For this compound, this includes predicting the stereochemical outcome of additions to the double bond, modeling the transition states of catalytic cycles, and identifying conditions to favor desired products over side reactions. mdpi.com
Predicting Novel Reactivity: Theoretical calculations can suggest entirely new reactions. By mapping the electron density and electrostatic potential of the molecule, chemists can identify sites susceptible to nucleophilic or electrophilic attack, potentially uncovering novel functionalization strategies that have not yet been considered.
| Computational Method | Predicted Property | Significance | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) (e.g., B3LYP) | Conformational energies, reaction pathways, electronic structure. | Provides accurate predictions of molecular structure and reactivity at a reasonable computational cost. | researchgate.netacs.org |
| Møller-Plesset Perturbation Theory (MP2) | More accurate energies for systems where electron correlation is important. | Refines conformational energy differences and reaction barriers. | acs.org |
| Self-Consistent Reaction Field (SCRF) Models | Solvent effects on structure and energy. | Predicts how conformational preferences change from the gas phase to solution. | researchgate.netacs.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Helps understand the nature of intermolecular forces guiding self-assembly. | ethz.ch |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
